molecular formula C24H21ClN2O3 B4751674 5-(3-chlorophenyl)-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole

5-(3-chlorophenyl)-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole

Cat. No. B4751674
M. Wt: 420.9 g/mol
InChI Key: RTYXPJMQOKEUQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including compounds similar to 5-(3-chlorophenyl)-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole, often involves microwave-assisted methods or traditional condensation reactions. These methods result in the formation of the desired imidazole ring, which is a crucial component of the molecule. For example, microwave-assisted synthesis has been utilized to efficiently create complex imidazole derivatives with specific substituents, indicating the versatility and adaptability of synthetic strategies for this class of compounds (Saberi et al., 2009).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which can adopt a planar conformation. The spatial arrangement of substituents around this ring significantly influences the compound's physical and chemical properties. X-ray diffraction (XRD) studies have provided detailed insights into the crystal structures of these molecules, revealing their triclinic or monoclinic crystal systems and specific cell parameters. Such structural analyses are fundamental in understanding the compound's interactions and behavior at the molecular level (Sharma et al., 2019).

Mechanism of Action

The mechanism of action of similar compounds has been investigated in the context of their anticancer activity. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were screened for their in vitro anticancer activity against MCF-7 and A549 cell lines by using MTT assay .

Future Directions

The future directions for the research on similar compounds could involve the synthesis of new derivatives and the investigation of their biological activities. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared and screened for their in vitro anticancer activity . Another study suggested that the material possesses superior properties and could be applied in optoelectronic device fabrications .

properties

IUPAC Name

4-(3-chlorophenyl)-5-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c1-28-19-14-21(30-3)20(29-2)13-18(19)24-26-22(15-8-5-4-6-9-15)23(27-24)16-10-7-11-17(25)12-16/h4-14H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYXPJMQOKEUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2=NC(=C(N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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